

# Boc-(R)-gamma-allyl-L-proline suppliers and purchasing information

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## Compound of Interest

Compound Name: **Boc-(R)-gamma-allyl-L-proline**

Cat. No.: **B1332874**

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## Application Notes and Protocols for Boc-(R)-gamma-allyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Boc-(R)-gamma-allyl-L-proline**, a specialized amino acid derivative for peptide synthesis and drug development. This document includes supplier and purchasing information, key applications, and a detailed, generalized protocol for its incorporation into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

## Introduction

**Boc-(R)-gamma-allyl-L-proline** is a valuable building block in medicinal chemistry and peptide science.<sup>[1]</sup> The N-terminal tert-butyloxycarbonyl (Boc) group provides stable protection during peptide coupling reactions, while the gamma-allyl functional group offers a site for post-synthesis modification or for influencing peptide conformation and stability.<sup>[1]</sup> Its incorporation into peptide sequences can lead to novel therapeutic agents with enhanced biological activity.<sup>[1]</sup>

## Key Applications

- Peptide Synthesis: It serves as a building block for creating peptides with constrained conformations, which can enhance binding affinity and biological activity.<sup>[1]</sup>

- Drug Development: The unique structure of this compound is beneficial for designing novel drug candidates, particularly in areas like cancer therapeutics where it may improve the efficacy of existing treatments.[1]
- Bio-organic Chemistry: The allyl group can be used for further chemical modifications, such as cross-linking or the attachment of other molecules.[1]
- Neuroscience Research: This compound and similar derivatives are explored for their potential neuroprotective effects, making them of interest in the study of neurodegenerative diseases.[1]

## Supplier and Purchasing Information

The following table summarizes purchasing information for **Boc-(R)-gamma-allyl-L-proline** from various suppliers. Prices and availability are subject to change and should be confirmed with the respective suppliers.

Supplier	Catalog Number	Purity	Formulation	Storage Temp.	Available Quantities
Chem-Impex	07359	≥ 97% (HPLC)	White powder	0-8°C	25mg, 100mg, 250mg, 1g, 5g
Cusabio	CSB-DT3646	>95%	Lyophilized powder	-20°C	Inquire
Sigma-Aldrich		Not specified	Not specified	Not specified	Inquire

Note: This table is not exhaustive and other suppliers may exist. Purity levels and formulations may vary.

## Experimental Protocols

# Generalized Protocol for Incorporation of Boc-(R)-gamma-allyl-L-proline in Boc-SPPS

This protocol describes a single coupling cycle for the incorporation of **Boc-(R)-gamma-allyl-L-proline** into a peptide sequence using manual Boc-SPPS. This is a generalized procedure and may require optimization based on the specific peptide sequence and resin.

## Materials:

- **Boc-(R)-gamma-allyl-L-proline**
- Merrifield or PAM resin
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF)
- Coupling reagents (e.g., HBTU/HOBt or DIC)
- Washing solvents (e.g., Isopropanol (IPA))
- SPPS reaction vessel
- Shaker

## Procedure:

- Resin Swelling:
  - Place the desired amount of resin in the SPPS reaction vessel.
  - Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.
  - Drain the solvent by filtration.

- Boc Deprotection:
  - Add a solution of 50% TFA in DCM to the resin.
  - Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.
  - Drain the solution and add a fresh 50% TFA/DCM solution.
  - Agitate the mixture for an additional 20-25 minutes to ensure complete deprotection.
  - Drain the deprotection solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.
- Neutralization:
  - Add a 5-10% solution of DIEA in DCM to the resin.
  - Agitate for 5-10 minutes to neutralize the N-terminal ammonium salt.
  - Drain the neutralization solution and wash the resin with DCM (3-5x) to remove excess base.
- Coupling of **Boc-(R)-gamma-allyl-L-proline**:
  - Dissolve 2-4 equivalents of **Boc-(R)-gamma-allyl-L-proline** and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.
  - Add 4-6 equivalents of DIEA to the solution to initiate activation.
  - Add the activated amino acid solution to the neutralized peptide-resin.
  - Agitate the reaction mixture at room temperature for 1-2 hours.
  - Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.
- Washing:
  - Drain the coupling solution.

- Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

## Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

- Preparation: Dry the peptide-resin thoroughly under high vacuum.
- Cleavage: Suspend the dried peptide-resin in a cleavage cocktail. For many applications, a high-purity cleavage can be achieved with anhydrous hydrogen fluoride (HF). A common scavenger cocktail to add to the reaction vessel is anisole/p-cresol (1:1, v/v). The reaction is typically carried out at 0°C for 1-2 hours.
  - Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.
- Peptide Precipitation and Purification:
  - After cleavage, the HF is carefully removed by evaporation under a stream of nitrogen.
  - The crude peptide is precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether.
  - The precipitated peptide is then dried under vacuum.
  - The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

## Visualizations

### Boc-SPPS Workflow

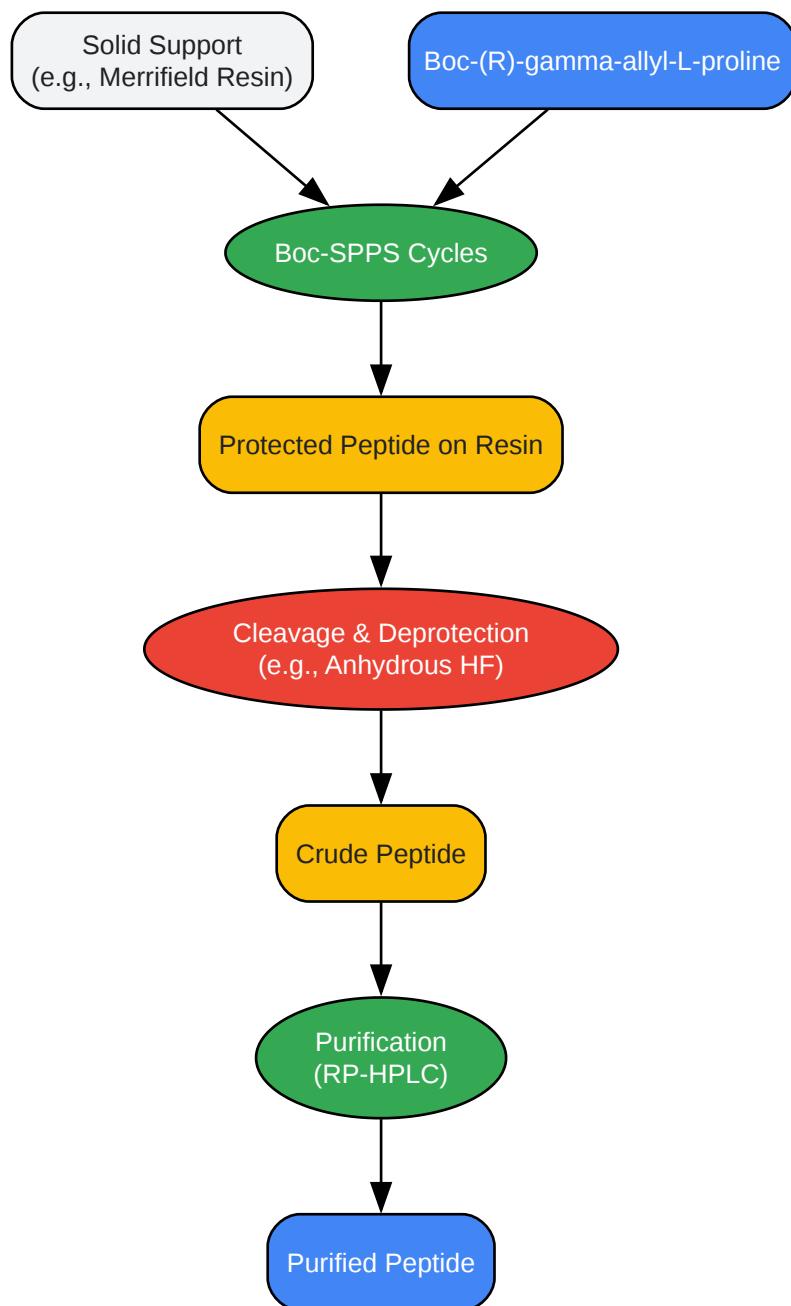
The following diagram illustrates the general workflow for a single cycle of Boc Solid-Phase Peptide Synthesis.

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Caption: A single cycle in Boc Solid-Phase Peptide Synthesis.

## Logical Relationship of Synthesis to Final Product

This diagram shows the logical progression from the key reagents to the final purified peptide.



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Caption: From reagents to purified peptide.

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## References

- 1. chemimpex.com [chemimpex.com]
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